

A Technical Guide to the Spectroscopic Data of Valeryl Chloride

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Compound of Interest

Compound Name: Valeryl chloride

Cat. No.: B042205

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This guide provides a comprehensive overview of the spectroscopic data for **valeryl chloride** (pentanoyl chloride), tailored for researchers, scientists, and professionals in drug development. It includes key spectroscopic data, detailed experimental methodologies, and visualizations to aid in the structural elucidation and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **valeryl chloride**, providing a quick reference for its characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	**Characteristic Absorption (cm ⁻¹) **	Notes
Carbonyl (C=O)	1800 ± 15	A strong absorption, characteristic of aliphatic acid chlorides.[1][2] Conjugation would lower this frequency.[2]
C-H Stretch (Alkyl)	2850 - 2960	Typical for the aliphatic chain.
C-Cl Stretch	650 - 850	Generally a weak to medium intensity band.

Table 2: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$-\text{CH}_2-\text{C}(=\text{O})\text{Cl}$	~ 2.88	Triplet (t)	2H	~ 7.5
$-\text{CH}_2-\text{CH}_2-\text{C}(=\text{O})\text{Cl}$	~ 1.67	Sextet	2H	~ 7.5
CH_3-CH_2-	~ 1.40	Sextet	2H	~ 7.5
CH_3-	~ 0.93	Triplet (t)	3H	~ 7.5

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.[\[3\]](#)[\[4\]](#)

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl_3

Carbon Assignment	Chemical Shift (δ , ppm)
$\text{C}=\text{O}$	~ 173.0
$-\text{CH}_2-\text{C}(=\text{O})\text{Cl}$	~ 46.5
$-\text{CH}_2-\text{CH}_2-\text{C}(=\text{O})\text{Cl}$	~ 26.5
CH_3-CH_2-	~ 22.0
CH_3-	~ 13.5

Note: The carbonyl carbon signal is typically deshielded and may have a lower intensity.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Proposed Fragment
120/122	Low	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
85	High	[CH ₃ (CH ₂) ₃ C=O] ⁺ (Acylium ion, loss of Cl)
57	High	[C ₄ H ₉] ⁺ (Butyl cation)
41	High	[C ₃ H ₅] ⁺ (Allyl cation)
29	High	[C ₂ H ₅] ⁺ (Ethyl cation)

Note: The fragmentation pattern is characteristic of acyl chlorides, with a prominent peak corresponding to the formation of the acylium ion.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and safety procedures of your laboratory. **Valeryl chloride** is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment in a fume hood.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For neat liquid analysis, a small drop of **valeryl chloride** is placed between two salt plates (e.g., NaCl or KBr).[\[7\]](#) The plates are then gently pressed together to form a thin film.
 - Alternatively, a dilute solution can be prepared by dissolving a small amount of **valeryl chloride** in an appropriate anhydrous solvent (e.g., carbon tetrachloride or chloroform) and placing it in a liquid sample cell.
- Data Acquisition:
 - The prepared sample is placed in the IR spectrometer.

- A background spectrum of the salt plates (or the solvent-filled cell) is acquired.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Data Analysis:
 - The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to the carbonyl stretching frequency around 1800 cm^{-1} .[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - In a clean, dry NMR tube, approximately 5-20 mg of **valeryl chloride** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[8\]](#)
 - A small amount of an internal standard, such as tetramethylsilane (TMS), can be added if not already present in the solvent.
 - The tube is capped and gently agitated to ensure a homogeneous solution.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is shimmed to ensure homogeneity.
 - For ^1H NMR, the spectrum is acquired using a standard pulse sequence.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Analysis:
 - The resulting spectra are processed (Fourier transformed, phase-corrected, and baseline-corrected).

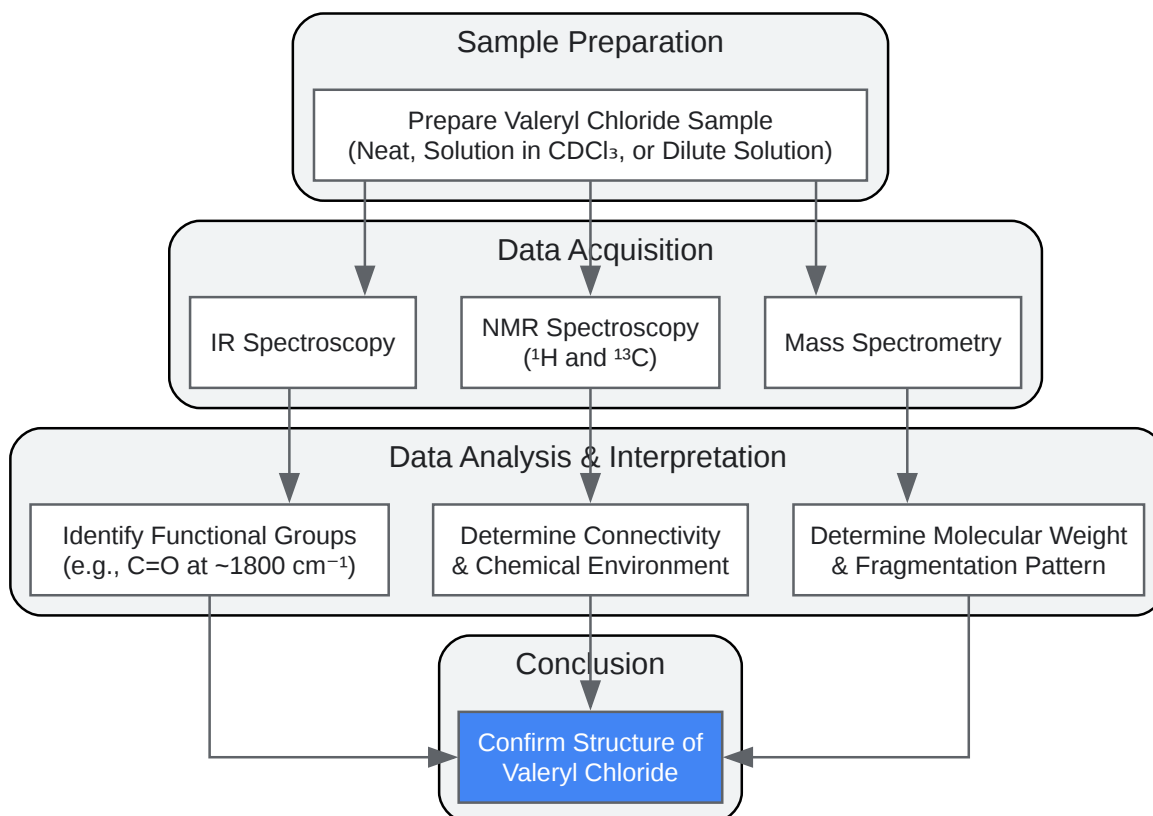
- Chemical shifts are referenced to the residual solvent peak or the internal standard.
- For ^1H NMR, the integration, multiplicity, and coupling constants of the signals are determined.
- For ^{13}C NMR, the chemical shifts of the carbon signals are identified.

Mass Spectrometry (MS)

- Sample Preparation:
 - For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **valeryl chloride** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
 - For direct infusion analysis, a more dilute solution is prepared in a solvent compatible with the ionization source (e.g., acetonitrile or methanol for electrospray ionization).^[9]
- Data Acquisition:
 - The sample is introduced into the mass spectrometer via the chosen method (GC or direct infusion).
 - The molecules are ionized, typically using Electron Ionization (EI) for GC-MS or a soft ionization technique like Electrospray Ionization (ESI).
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis:
 - The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
 - The isotopic pattern of the molecular ion is examined to confirm the presence of chlorine.
 - The fragmentation pattern is interpreted to deduce the structure of the molecule.

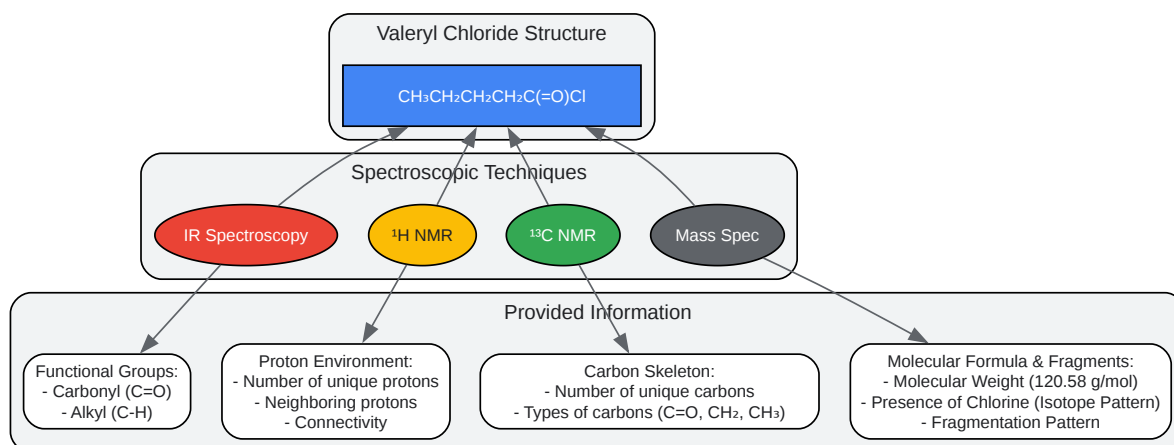
Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the relationship between different spectroscopic techniques in determining the structure of **valeryl chloride**.



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Caption: General experimental workflow for the spectroscopic analysis of **valeryl chloride**.



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Caption: Relationship between spectroscopic techniques and structural information for **valeryl chloride**.

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